Naphtho[2,1-b]furan
Overview
Description
Naphtho[2,1-b]furan is a chemical compound with the molecular formula C12H8O . It has an average mass of 168.191 Da and a monoisotopic mass of 168.057510 Da .
Synthesis Analysis
The synthesis of naphtho[2,1-b]furan derivatives has been reported in various studies. For instance, a study reported the synthesis of 4-N-aryl-naphtho[2,1-b]furo[3,2-d]pyrimidines . Another study reported a simple and efficient approach for the synthesis of functionalized naphtho[2,1-b]furan via a one-pot, three-component reaction .Molecular Structure Analysis
The molecular structure of Naphtho[2,1-b]furan consists of a fused ring system of a naphthalene and a furan . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
Naphtho[2,1-b]furan derivatives have been involved in various chemical reactions. For example, a photochemical synthesis of novel naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans was developed . Another study reported the reactions of 2-acetylnaphtho[2,1-b]furan with malononitrile and phenyl hydrazine .Physical And Chemical Properties Analysis
Naphtho[2,1-b]furan has a molecular weight of 168.1913 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Antimicrobial/Anti-inflammatory Activities : Compounds synthesized from Naphtho[2,1-b]furan have been evaluated for antimicrobial and anti-inflammatory activities. One study detailed the preparation of different derivatives and their subsequent testing for these biological activities (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).
Oxidative Metabolism Study : Research has been conducted on the oxidative metabolism of Naphtho[2,1-b]furan, focusing on how methoxy and nitro groups influence this process. This study used hepatic microsomes for metabolic analysis, providing insights into the enzymatic pathways involved (Strapelias, Tabet, Prigent, Lecoq, & Duquesne, 1992).
Evaluation of Derivatives for Various Biological Activities : A study synthesized derivatives of Naphtho[2,1-b]furan and assessed them for various biological activities, including antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic properties (Kumaraswamy et al., 2008).
Efficient Synthesis Methods : Efficient and solvent-free synthesis methods for Naphtho[2,1-b]furans have been developed, highlighting the compound's potential in organic synthesis (Adib, Mahdavi, Bagherzadeh, & Bijanzadeh, 2009).
Synthesis of Novel Nitrogen-Containing Derivatives : Novel nitrogen-containing derivatives of Naphtho[2,1-b]furan have been synthesized and evaluated for antimicrobial activities. This research provides new avenues for developing therapeutically relevant compounds (Nagaraja et al., 2007).
Safety And Hazards
Future Directions
Future research directions could include further exploration of the synthesis methods, chemical reactions, and potential biological activities of Naphtho[2,1-b]furan and its derivatives . For instance, the development of novel synthetic methods for the direct preparation of dibenzo[b,d]furans from readily accessible materials is very important .
properties
IUPAC Name |
benzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMVRILBADIIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177779 | |
Record name | Naphtho(2,1-b)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,1-b]furan | |
CAS RN |
232-95-1 | |
Record name | Naphtho[2,1-b]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,1-b)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000232951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,1-b)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,1-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHO(2,1-B)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O098D6W4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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